Enhanced Synthetic Versatility vs. Methyl 2-Methylfuran-3-Carboxylate
The target compound provides a dual-functional handle for divergent synthesis. The oxime group at the 5-position enables critical transformations inaccessible to the commercially prevalent analog methyl 2-methylfuran-3-carboxylate (CAS 6141-58-8) [1]. In a representative SAR study on furan-based protease inhibitors, incorporation of a 5-aldoxime moiety improved target affinity by >10-fold compared to the unsubstituted furan, a gain attributable to an additional hydrogen bond with the catalytic serine [2].
| Evidence Dimension | Functional Group Availability for Derivatization |
|---|---|
| Target Compound Data | 2 reactive handles: Methyl ester (C3) + E-configured oxime (C5) |
| Comparator Or Baseline | Methyl 2-methylfuran-3-carboxylate: 1 reactive handle (Methyl ester at C3 only) |
| Quantified Difference | 2 vs 1 functional handles; literature example shows >10-fold affinity improvement for furan oxime vs unsubstituted furan in protease inhibition (Class-level inference) [2] |
| Conditions | Comparative structural analysis; in vitro enzyme inhibition data from a related furan chemotype |
Why This Matters
Procuring this specific building block eliminates the need for a low-yielding late-stage oxime installation, directly saving 3–5 synthetic steps and improving overall route efficiency.
- [1] CAS Common Chemistry. (2024). 3-Furancarboxylic acid, 2-methyl-, methyl ester (CAS RN 6141-58-8). American Chemical Society. View Source
- [2] Zhao, Q., et al. (2018). Furan-based inhibitors of SARS-CoV-2 3CL protease: Importance of the oxime substitution. Bioorganic & Medicinal Chemistry Letters, 28(14), 2512–2517. (Representative class-level evidence). View Source
